molecular formula C11H16N2O5 B599859 Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate CAS No. 138742-18-4

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

Cat. No. B599859
M. Wt: 256.258
InChI Key: GFVJYQALSMLKHV-UHFFFAOYSA-N
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Description

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H16N2O5 . It is used in scientific research and has diverse applications, ranging from drug discovery to materials synthesis.


Synthesis Analysis

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate can be achieved from 2-AMINO-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER and Di-tert-butyl dicarbonate . After filtration and evaporation of EtOH, the residue is subjected to column chromatography on silica gel to afford the product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is 256.255 . Other physical and chemical properties such as boiling point and density are also provided .

Scientific Research Applications

Synthesis of Deaza-Analogues of Marine Alkaloids

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate derivatives have been synthesized and tested for anticancer activity. While most derivatives showed no significant activity, one compound demonstrated moderate activity against specific lung cancer and CNS cell lines, highlighting its potential in cancer research (Carbone et al., 2013).

Novel Routes to 3-Isoxazolols

The compound serves as a precursor in the synthesis of 5-substituted 3-isoxazolols, a process that avoids the formation of unwanted byproducts. This novel synthesis route is pivotal for creating structurally unique isoxazolols, which can have various applications in medicinal chemistry and drug design (Sørensen et al., 2000).

Formation of Isoxazolone Derivatives

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is also used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This illustrates its versatility in synthesizing complex heterocyclic compounds, which are essential in the development of new pharmaceuticals (Lebedˈ et al., 2012).

Synthesis of Halo-substituted Pyrazolo[5,1-c][1,2,4]Triazines

The chemical serves as a starting material for the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, demonstrating its role in generating novel compounds with potential applications in medicinal chemistry and material science (Ivanov et al., 2017).

Catalyzed Synthesis of Isoxazolo-[5,4-d]pyrimidines

It is used in the catalyzed synthesis of isoxazolo-[5,4-d]pyrimidines under green chemistry conditions, emphasizing its importance in sustainable and environmentally friendly chemical processes (Bamoharram et al., 2010).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-5-16-9(14)7-6-8(18-13-7)12-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVJYQALSMLKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735857
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate

CAS RN

138742-18-4
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(ethoxycarbonyl)isoxazole-5-carboxylic acid (2.00 g; 10.80 mmol), triethylamine (1.74 mL; 12.42 mmol) and tert-butanol (2.58 mL; 27.01 mmol) in toluene (25 mL) was added at room temperature diphenylphosphoryl azide (2.74 mL; 12.42 mmol). The solution was stirred at room temperature for 10 min and was heated at 100° C. for 4 h. After evaporation, the residue was purified by flash chromatography on silica gel (eluent: 1 to 6% of ethyl acetate in dichloromethane) to afford 1.47 g (53%) of ethyl 5-(tert-butoxycarbonylamino)isoxazole-3-carboxylate as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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